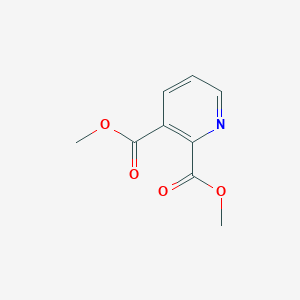

2,3-Pyridinedicarboxylic acid dimethyl ester

Description

The exact mass of the compound 2,3-Pyridinedicarboxylic acid dimethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17026. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Quinolinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Pyridinedicarboxylic acid dimethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Pyridinedicarboxylic acid dimethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl pyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGIBCYHQZTFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209234 | |

| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-38-9 | |

| Record name | 2,3-Dimethyl 2,3-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl quinolinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylquinolinic acid, 2,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 2,3-dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BIS(METHOXYCARBONYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P05L7R5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Pyridinedicarboxylic Acid Dimethyl Ester (CAS 605-38-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2,3-Pyridinedicarboxylic acid dimethyl ester (CAS 605-38-9), also known as dimethyl quinolinate. It details the compound's physicochemical properties, spectroscopic data, synthesis protocols, key chemical applications, and safety information. This document serves as a crucial resource for professionals utilizing this versatile pyridine derivative in organic synthesis and drug discovery, particularly in the development of novel therapeutics.

Physicochemical Properties

2,3-Pyridinedicarboxylic acid dimethyl ester is a solid organic compound, appearing as a white to pale yellow crystalline powder.[1][2] It is recognized by several synonyms, including Dimethyl quinolinate, Dimethyl 2,3-pyridinedicarboxylate, and 2,3-Bis(methoxycarbonyl)pyridine.[2][3][4] Its core properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 605-38-9 | [1][3][5] |

| Molecular Formula | C₉H₉NO₄ | [3][5][6] |

| Molecular Weight | 195.17 g/mol | [3][5] |

| Melting Point | 52-58 °C | [5][7] |

| Boiling Point | 262.3 °C at 760 mmHg | [7] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| Appearance | White to light yellow/orange powder/crystal | [1][2] |

| Flash Point | 112.4 ± 21.8 °C | [7] |

| Refractive Index | 1.516 | [7] |

| InChI Key | YLGIBCYHQZTFQL-UHFFFAOYSA-N | [3][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 2,3-Pyridinedicarboxylic acid dimethyl ester. Key spectral data are available across various analytical techniques.

| Spectrum Type | Availability/Reference |

| ¹H NMR | Data available.[8] |

| ¹³C NMR | Data available.[8] |

| Mass Spectrometry (MS) | Electron Ionization (EI) data available from NIST.[3][8] |

| Infrared (IR) | Data available.[8] |

| Raman | Data available.[8] |

Synthesis and Experimental Protocols

The most common method for synthesizing 2,3-Pyridinedicarboxylic acid dimethyl ester is the Fischer esterification of the parent diacid.

This protocol details the synthesis from 2,3-Pyridinedicarboxylic acid.

-

Dissolution: Dissolve 2,3-Pyridinedicarboxylic acid (80 g, 0.48 mol) in methanol (400 ml) in a suitable reaction vessel. Stir the mixture at room temperature for 30 minutes.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (94.1 g, 0.96 mol) dropwise to the solution over approximately 1 hour. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60°C and maintain stirring overnight.

-

Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Neutralization & Extraction: Slowly pour the concentrated residue into an aqueous sodium carbonate solution to neutralize the excess acid (Note: significant gas evolution will occur). Adjust the pH to 7-8. Extract the aqueous layer with dichloromethane (2 x 1000 ml).

-

Drying and Concentration: Dry the combined organic phases with anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the final product.

-

Yield: This process yields dimethyl 2,3-pyridinedicarboxylate as a pale yellow solid (89.7 g, 99% purity, 95.8% yield).[1]

Chemical Reactivity and Applications

2,3-Pyridinedicarboxylic acid dimethyl ester serves as a key building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.

-

Drug Development: It is a crucial reagent in the preparation of diarylcyclopentenopyridines, which function as endothelin receptor antagonists.[1] The parent diacid, quinolinic acid, is a known intermediate in the synthesis of the antibiotic Moxifloxacin.[9] Furthermore, derivatives of the corresponding anhydride are used to create nicotinamides and pyrrolopyridines, which have been investigated for their antimicrobial properties.[10]

-

Herbicides: The anhydride derived from the parent diacid is a precursor for synthesizing herbicidal compounds like imidazolinyl nicotinic acids.[11]

-

Polymer Chemistry: Pyridine dicarboxylic acids and their esters are utilized as monomers in the production of polyesters, where the rigid pyridine ring can impart enhanced thermal and mechanical properties to the resulting polymers.[12]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed. Work should be conducted in a well-ventilated area or a fume hood.[13]

| Hazard Information | Details | Reference |

| Pictogram(s) | GHS07 (Exclamation Mark) | [7][13] |

| Signal Word | Warning / Danger | [7][13] |

| Hazard Statements | H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. | [7][13] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][13] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [14] |

References

- 1. 2,3-Pyridinedicarboxylic acid dimethyl ester | 605-38-9 [chemicalbook.com]

- 2. Dimethyl 2,3-Pyridinedicarboxylate | 605-38-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2,3-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 4. 2,3-Pyridinedicarboxylic acid dimethyl ester | 605-38-9 | Benchchem [benchchem.com]

- 5. Dimethyl pyridine-2,3-dicarboxylate, 95% | Fisher Scientific [fishersci.ca]

- 6. 2,3-PYRIDINEDICARBOXYLIC ACID DIMETHYL ESTER | VSNCHEM [vsnchem.com]

- 7. echemi.com [echemi.com]

- 8. 2,3-Pyridinedicarboxylic acid dimethyl ester(605-38-9) 1H NMR spectrum [chemicalbook.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Dimethyl 2,6-Pyridinedicarboxylate - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Dimethyl Quinolinate: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl Quinolinate, also known as Dimethyl Pyridine-2,3-dicarboxylate. It covers its chemical structure, synthesis, and detailed analytical methodologies, offering valuable insights for professionals in research and drug development.

Chemical Structure and Properties

Dimethyl quinolinate is the dimethyl ester of quinolinic acid (pyridine-2,3-dicarboxylic acid). The esterification of the two carboxylic acid groups with methyl groups results in a molecule with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .

Chemical Structure:

Key Identifiers:

-

IUPAC Name: Dimethyl pyridine-2,3-dicarboxylate

-

Synonyms: Dimethyl quinolinate, Quinolinic acid dimethyl ester

-

CAS Number: 605-38-9

-

Molecular Formula: C₉H₉NO₄

-

Molecular Weight: 195.17 g/mol

Synthesis

A common method for the synthesis of dimethyl quinolinate is the Fischer esterification of quinolinic acid. This involves reacting quinolinic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.

A general laboratory procedure is as follows:

-

Quinolinic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

-

The mixture is then heated under reflux for several hours to drive the esterification reaction to completion.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a base, such as sodium bicarbonate solution.

-

The crude dimethyl quinolinate is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Analytical Techniques

A variety of analytical techniques can be employed for the characterization and quantification of dimethyl quinolinate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the ester groups. The exact chemical shifts can vary depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons of the pyridine ring, and the methyl carbons.

Infrared (IR) Spectroscopy:

The IR spectrum of dimethyl quinolinate exhibits characteristic absorption bands corresponding to its functional groups.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of dimethyl quinolinate.

Chromatographic Analysis

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful tool for the separation and identification of dimethyl quinolinate. The compound is volatile enough for GC analysis, and its mass spectrum provides a unique fingerprint for identification.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC can also be used for the analysis of dimethyl quinolinate. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer) is a common starting point for method development.

Quantitative Data

The following tables summarize key quantitative data for the analysis of dimethyl quinolinate.

Table 1: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.77 | dd | 1H | H6 |

| ~8.19 | dd | 1H | H4 |

| ~7.51 | dd | 1H | H5 |

| ~4.01 | s | 3H | OCH₃ (ester at C2) |

| ~3.94 | s | 3H | OCH₃ (ester at C3) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (methyl) |

| ~1730 | Strong | C=O stretching (ester carbonyl) |

| ~1580, 1450 | Medium-Weak | C=C and C=N stretching (aromatic ring) |

| ~1250-1100 | Strong | C-O stretching (ester) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 195 | Moderate | [M]⁺ (Molecular Ion) |

| 164 | High | [M - OCH₃]⁺ |

| 136 | High | [M - COOCH₃]⁺ |

| 106 | Moderate | [M - 2xCOOCH₃ + H]⁺ |

| 78 | Moderate | [Pyridine]⁺ |

Experimental Protocols

Protocol for Synthesis of Dimethyl Quinolinate

Materials:

-

Quinolinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 g of quinolinic acid in 100 mL of anhydrous methanol.

-

Slowly add 5 mL of concentrated sulfuric acid while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Carefully add 100 mL of saturated sodium bicarbonate solution to the residue to neutralize the acid.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude dimethyl quinolinate by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol for GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5ms or equivalent)

Sample Preparation:

-

Dissolve a known amount of dimethyl quinolinate in a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Signaling Pathways and Experimental Workflows

Kynurenine Pathway and Quinolinic Acid Neurotoxicity

Dimethyl quinolinate is a derivative of quinolinic acid, a key metabolite in the kynurenine pathway of tryptophan metabolism. Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor and is implicated in neurotoxic processes.[1] The following diagram illustrates a simplified overview of the kynurenine pathway leading to quinolinic acid and its subsequent neurotoxic effects.

Simplified Kynurenine Pathway leading to Quinolinic Acid.

Experimental Workflow: Synthesis and Purification of Dimethyl Quinolinate

The following diagram outlines the key steps in the synthesis and purification of dimethyl quinolinate.

Workflow for the synthesis and purification of Dimethyl Quinolinate.

References

An In-depth Technical Guide to the Physical Properties of Dimethyl 2,3-Pyridinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of dimethyl 2,3-pyridinedicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document collates available data on its molecular and physical characteristics, supported by detailed experimental protocols for their determination. Furthermore, a logical workflow for its application in the synthesis of endothelin receptor antagonists is visualized. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this important chemical entity.

Introduction

Dimethyl 2,3-pyridinedicarboxylate, also known as dimethyl quinolinate, is a heterocyclic compound with the chemical formula C₉H₉NO₄[1]. Its structure, featuring a pyridine ring with two adjacent methoxycarbonyl substituents, makes it a versatile building block in organic synthesis. Notably, it serves as a crucial starting material in the preparation of diarylcyclopentenopyridines, which are potent endothelin receptor antagonists[2]. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry and drug development processes, enabling optimization of reaction conditions, purification procedures, and formulation strategies.

Physicochemical Properties

The fundamental physical and chemical properties of dimethyl 2,3-pyridinedicarboxylate are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| CAS Registry Number | 605-38-9 | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| Melting Point | 52-58 °C | [3] |

| Boiling Point | 262.3 °C at 760 mmHg (Predicted) | [4][5][6] |

| Density | 1.231 g/cm³ (Predicted) | [4] |

| Synonyms | Dimethyl quinolinate, 2,3-Bis(methoxycarbonyl)pyridine, Quinolinic acid dimethyl ester | [1][3] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and confirmation of dimethyl 2,3-pyridinedicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, predicted): δ ≈ 7.51 (m, 1H), 4.01 (s, 3H), 3.95 (s, 3H) ppm.[4]

Infrared (IR) Spectroscopy

Characteristic IR absorption bands are expected for the carbonyl (C=O) stretching of the ester functional groups and the aromatic C=C and C-N stretching vibrations of the pyridine ring.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for obtaining spectroscopic data for dimethyl 2,3-pyridinedicarboxylate.

Synthesis of Dimethyl 2,3-Pyridinedicarboxylate

A common laboratory-scale synthesis involves the esterification of 2,3-pyridinedicarboxylic acid.

Materials:

-

2,3-Pyridinedicarboxylic acid

-

Methanol

-

Concentrated sulfuric acid

-

Aqueous sodium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,3-pyridinedicarboxylic acid in methanol and stir at room temperature.

-

Slowly add concentrated sulfuric acid dropwise to the solution.

-

Heat the reaction mixture and stir overnight.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Slowly pour the concentrated residue into an aqueous sodium carbonate solution to neutralize the excess acid.

-

Adjust the pH to 7-8.

-

Extract the product with dichloromethane.

-

Dry the combined organic phases with anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield dimethyl 2,3-pyridinedicarboxylate as a solid[2][7].

Melting Point Determination (Capillary Method)

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the sample of dimethyl 2,3-pyridinedicarboxylate is dry and finely powdered.

-

Introduce a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

¹H NMR Spectroscopy

Materials:

-

Dimethyl 2,3-pyridinedicarboxylate sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

Procedure:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Transfer the solution into a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Apparatus:

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Ensure the ATR crystal is clean before use.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid dimethyl 2,3-pyridinedicarboxylate sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

Solubility Determination

Materials:

-

Dimethyl 2,3-pyridinedicarboxylate

-

Selected solvents (e.g., water, ethanol, DMSO, chloroform)

-

Vials with screw caps

-

Analytical balance

-

Constant temperature bath/shaker

Procedure:

-

Add a known, excess amount of solid dimethyl 2,3-pyridinedicarboxylate to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved solid in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Express the solubility in terms of g/L or mol/L.

Application in Synthesis: A Workflow

Dimethyl 2,3-pyridinedicarboxylate is a key precursor in the multi-step synthesis of endothelin receptor antagonists. The following diagram illustrates a generalized workflow for this process.

This workflow begins with the reaction of dimethyl 2,3-pyridinedicarboxylate with a diaryl ketone to form a key cyclopentenopyridine intermediate. Subsequent chemical modifications and functional group interconversions lead to the final endothelin receptor antagonist.

Conclusion

This technical guide has consolidated the available physical property data for dimethyl 2,3-pyridinedicarboxylate and provided standardized experimental protocols for their verification. While a predicted boiling point is available, experimental determination is recommended for precise applications. Similarly, the provided protocol for solubility determination can be employed to generate quantitative data essential for process development and formulation. The visualized synthetic workflow highlights the significance of this compound as a foundational element in the synthesis of complex pharmaceutical agents. This compilation of information serves as a practical resource for scientists and researchers, facilitating the efficient and informed use of dimethyl 2,3-pyridinedicarboxylate in their research and development endeavors.

References

A Technical Guide to 2,3-Bis(methoxycarbonyl)pyridine for Researchers

This technical guide provides an in-depth overview of 2,3-Bis(methoxycarbonyl)pyridine, also known as Dimethyl 2,3-pyridinedicarboxylate or Dimethyl quinolinate.[1] It is a chemical compound of interest to researchers, scientists, and drug development professionals working with pyridine-based molecular scaffolds. This document outlines its core physicochemical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow.

Core Physicochemical Data

The fundamental molecular properties of 2,3-Bis(methoxycarbonyl)pyridine are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property Name | Value |

| Molecular Formula | C₉H₉NO₄[1][2][3] |

| Molecular Weight | 195.17 g/mol [2] |

| CAS Registry Number | 605-38-9[1][3] |

| IUPAC Name | Dimethyl pyridine-2,3-dicarboxylate[1] |

Synthesis of 2,3-Bis(methoxycarbonyl)pyridine: Experimental Protocol

The synthesis of 2,3-Bis(methoxycarbonyl)pyridine can be achieved through a two-step process involving the oxidation of a suitable quinoline derivative to form 2,3-pyridinedicarboxylic acid, followed by Fischer esterification. This method provides a reliable route to the target compound.

Step 1: Oxidation of 8-Hydroxyquinoline to 2,3-Pyridinedicarboxylic Acid

This procedure outlines the nitric acid oxidation of an 8-substituted quinoline to yield the corresponding 2,3-pyridinedicarboxylic acid.

Materials:

-

3-methyl-8-hydroxyquinoline

-

70% Nitric acid

-

Methylene chloride

-

88% Formic acid

-

Acetone

-

Reaction flask equipped with a stirrer and reflux condenser

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

A solution of 3-methyl-8-hydroxyquinoline (0.10 mole) in methylene chloride is prepared.

-

In a separate reaction flask, 70% nitric acid (1.8 mole) is heated to a temperature range of 80-100°C with stirring.

-

The 3-methyl-8-hydroxyquinoline solution is added to the heated nitric acid over a period of 1 hour.

-

The reaction mixture is then heated at 100-105°C for 4 hours.

-

After the heating period, the mixture is cooled to 85°C.

-

88% formic acid is carefully added to the reaction mixture at 85-95°C over 20 minutes to quench the reaction. The mixture is then held at this temperature for an additional 30 minutes.

-

The mixture is subsequently cooled to 0°C in an ice bath and stirred for 1 hour to facilitate precipitation.

-

The solid product, 5-methyl-2,3-pyridinedicarboxylic acid, is collected by filtration.

-

The filter cake is washed with acetone and dried to yield the final product.

Step 2: Fischer Esterification of 2,3-Pyridinedicarboxylic Acid

This general procedure describes the acid-catalyzed esterification of the dicarboxylic acid with methanol to produce the dimethyl ester.

Materials:

-

2,3-Pyridinedicarboxylic acid (from Step 1)

-

Methanol (excess)

-

Concentrated Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (10%)

-

Anhydrous calcium chloride or sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating source (sand bath or heating mantle)

-

Separatory funnel

-

Drying tube

Procedure:

-

In a 5-mL round-bottom flask, place the 2,3-pyridinedicarboxylic acid and an excess of methanol.

-

Carefully add a few drops (e.g., 4 drops) of concentrated sulfuric acid to the mixture while stirring.[3]

-

Add a few boiling chips and attach a reflux condenser fitted with a drying tube.

-

Heat the mixture to reflux using a sand bath. The vapors should condense about one-third of the way up the condenser.[3]

-

Maintain the reflux for a total of 45 minutes to drive the reaction to completion.[3]

-

After reflux, allow the apparatus to cool completely to room temperature (approximately 15 minutes).[3]

-

Transfer the cooled reaction mixture to a separatory funnel containing water.

-

Neutralize the mixture by slowly adding a 10% sodium carbonate solution dropwise until the cessation of CO₂ evolution (pH > 8). The product, 2,3-Bis(methoxycarbonyl)pyridine, will precipitate.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash them with a saturated sodium chloride (brine) solution.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to isolate the crude product.

-

The final product can be further purified by recrystallization or chromatography if necessary.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the two-step synthesis of 2,3-Bis(methoxycarbonyl)pyridine from a quinoline precursor.

Caption: Synthetic pathway for 2,3-Bis(methoxycarbonyl)pyridine.

References

The Genesis of a Biologically Significant Scaffold: A Technical Guide to the Discovery and History of Pyridine-2,3-dicarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyridine-2,3-dicarboxylic acid esters, also known as quinolinic acid esters. These compounds are of significant interest in medicinal chemistry and drug development due to the biological activity of their parent acid, quinolinic acid, an endogenous N-methyl-D-aspartate (NMDA) receptor agonist.[1] This document details the historical milestones in the synthesis of the parent acid and its esters, provides detailed experimental protocols for key synthetic methods, and presents quantitative data in a structured format.

Discovery and Historical Context

The history of pyridine-2,3-dicarboxylic acid esters is intrinsically linked to the discovery and study of their parent compound, quinolinic acid (pyridine-2,3-dicarboxylic acid).

Early Synthesis of Quinolinic Acid:

One of the earliest reported syntheses of quinolinic acid is attributed to the Czech chemist Zdenko Hans Skraup . He discovered that methyl-substituted quinolines could be oxidized to yield quinolinic acid using potassium permanganate.[2] This foundational work was an extension of his renowned Skraup synthesis of quinolines, a reaction that involves the condensation of an aromatic amine with glycerol in the presence of sulfuric acid and an oxidizing agent.[3][4]

In 1949 , L. Henderson was one of the earliest to describe quinolinic acid in a biological context.[2] Subsequent research unveiled its significant neuroactive properties. It was demonstrated that quinolinic acid could induce convulsions when injected into the brain ventricles of mice.[2] A pivotal discovery was made in 1981 by Stone and Perkins, who showed that quinolinic acid acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[2] This finding was followed by research from Schwarcz, which demonstrated that elevated levels of quinolinic acid could lead to neurodegeneration.[2]

The Emergence of Pyridine-2,3-dicarboxylic Acid Esters:

While the initial focus was on the free acid, the synthesis and study of its esters soon followed, driven by the need for derivatives with modified physicochemical properties for various chemical and biological applications. An early and significant contribution to the synthesis of related compounds was made by A. Kirpal in the early 1900s. His work on the reaction of pyridine-2,3-dicarboxylic anhydride with methanol to form methyl esters, and their subsequent conversion to methyl nicotinate, provided an early example of the chemical manipulation of this dicarboxylic acid system.

Synthetic Methodologies

The synthesis of pyridine-2,3-dicarboxylic acid esters can be broadly approached in two ways: the synthesis of the parent acid followed by esterification, or the direct construction of the pyridine ring with the ester functionalities already in place.

Synthesis of Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid)

The primary route to quinolinic acid is through the oxidation of quinoline or its derivatives.

Table 1: Summary of Synthetic Methods for Pyridine-2,3-dicarboxylic Acid

| Method | Oxidizing Agent | Substrate | Catalyst/Conditions | Yield (%) | Reference |

| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Methyl-substituted Quinolines | Alkaline medium | - | [2] |

| Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) | Quinoline | Copper salt, Sulfuric acid | Difficult to control | [5] |

| Two-stage Oxidation | Hydrogen Peroxide followed by Chlorite/Chlorate | Quinoline | Vanadyl, Cobalt, Titanyl, or Osmium cations | 44-52% | [6] |

| Nitric Acid Oxidation | Nitric Acid | Quinolines/Quinolinols | - | - | [7] |

Synthesis of Pyridine-2,3-dicarboxylic Acid Esters

Modern synthetic chemistry has developed several efficient methods for the direct synthesis of pyridine-2,3-dicarboxylic acid esters.

Table 2: Summary of Synthetic Methods for Pyridine-2,3-dicarboxylic Acid Esters

| Method | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Palladium-catalyzed Carbonylation | 2,3-Dichloropyridine, Carbon Monoxide, Alcohol | Palladium complex, Base | Di-ester | - | [8] |

| Condensation Reaction | Diethyl 1-amino-1,2-ethylenedicarboxylate, Acrolein | p-Toluenesulfonic acid, n-Butanol, Reflux | Diethyl pyridine-2,3-dicarboxylate | 72.3% | [9] |

| Hantzsch-like Condensation | 2-chloro-3-oxo-succinic acid diethyl ester, 2-ethyl acrolein, Ammonium acetate | Ethanol, 80°C | Diethyl 5-ethyl-2,3-pyridinedicarboxylate | 96.8% | [10] |

Experimental Protocols

Protocol 1: Synthesis of Pyridine-2,3-dicarboxylic Acid via Oxidation of Quinoline

This protocol is based on the two-stage oxidation method.

Materials:

-

Quinoline

-

Hydrogen Peroxide (70%)

-

Ammonium vanadate

-

Concentrated Sulfuric Acid

-

Sodium Chlorite or Chlorate

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve quinoline and a catalytic amount of ammonium vanadate in a mixture of water and concentrated sulfuric acid.

-

Heat the solution to 65-70°C with stirring.

-

Slowly add 70% hydrogen peroxide to the reaction mixture over 3 to 4 hours, maintaining the temperature at 70°C.

-

After the addition is complete, continue stirring the mixture at 70-75°C for approximately 3 hours.

-

Introduce the second oxidizing agent (sodium chlorite or chlorate) to complete the oxidation to quinolinic acid.

-

Cool the reaction mixture and isolate the crude quinolinic acid by filtration.

-

The crude product can be purified by recrystallization.

Protocol 2: Synthesis of Diethyl Pyridine-2,3-dicarboxylate via Condensation

This protocol is based on the condensation of an enamine with an α,β-unsaturated aldehyde.

Materials:

-

Diethyl 1-amino-1,2-ethylenedicarboxylate

-

Acrolein monomer

-

n-Butanol

-

p-Toluenesulfonic acid

Procedure:

-

Dissolve diethyl 1-amino-1,2-ethylenedicarboxylate and acrolein monomer in n-butanol in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Reflux the mixture for 10 hours.

-

Add an additional small portion of acrolein monomer and continue to reflux for another 5 hours.

-

After the reaction is complete, distill off the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to obtain diethyl pyridine-2,3-dicarboxylate.[9]

Protocol 3: Fischer Esterification of Pyridine-2,3-dicarboxylic Acid

This is a general protocol for the esterification of the parent acid.

Materials:

-

Pyridine-2,3-dicarboxylic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous Sodium Sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask, suspend pyridine-2,3-dicarboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl pyridine-2,3-dicarboxylate.

-

The product can be further purified by distillation or chromatography.

Biological Significance and Signaling Pathways

Pyridine-2,3-dicarboxylic acid (quinolinic acid) is a key metabolite in the kynurenine pathway, the primary catabolic route of tryptophan in mammals.[2] This pathway is crucial for the de novo synthesis of nicotinamide adenine dinucleotide (NAD⁺).[11] Quinolinic acid's primary biological role is as an agonist of the NMDA receptor, and its overproduction has been implicated in the pathology of several neurodegenerative diseases.[1] The esters of quinolinic acid are primarily studied as chemical derivatives and their direct involvement in specific biological signaling pathways is less defined than that of the parent acid.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a pyridine-2,3-dicarboxylic acid ester.

Conclusion

The study of pyridine-2,3-dicarboxylic acid and its esters has evolved from early synthetic explorations to a significant area of research in medicinal chemistry and neurobiology. The historical development, rooted in the foundational work on quinoline chemistry, has led to a sophisticated understanding of the synthesis and biological importance of these compounds. The methodologies outlined in this guide provide a robust framework for researchers engaged in the synthesis and application of this important chemical scaffold. The continued investigation into the biological roles of quinolinic acid and the development of novel derivatives hold promise for future therapeutic interventions in a range of neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. iipseries.org [iipseries.org]

- 5. US2371691A - Preparation of quinolinic acid - Google Patents [patents.google.com]

- 6. US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP0820987A1 - Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. uop.edu.pk [uop.edu.pk]

Thermochemical Properties of Dimethyl Pyridine-2,3-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of dimethyl pyridine-2,3-dicarboxylate. A comprehensive review of available scientific literature reveals a notable scarcity of experimentally determined thermochemical data for this specific isomer. However, extensive research has been conducted on its structural isomers, particularly dimethyl pyridine-2,6-dicarboxylate, and the parent pyridine-2,3-dicarboxylic acid. This document summarizes the available data for these related compounds to provide a valuable comparative context. Furthermore, it details the standard experimental protocols employed for determining such properties, offering a methodological framework for future studies on dimethyl pyridine-2,3-dicarboxylate.

Comparative Thermochemical Data

The following table summarizes the key thermochemical parameters for isomers of dimethyl pyridine-dicarboxylate and related compounds. All data is presented at the standard temperature of T = 298.15 K and a pressure of p° = 0.1 MPa.

| Compound | Formula | State | Standard Molar Enthalpy of Formation (ΔfH°m) (kJ·mol⁻¹) | Standard Molar Enthalpy of Combustion (ΔcH°m) (kJ·mol⁻¹) | Standard Molar Enthalpy of Sublimation (ΔsubH°m) (kJ·mol⁻¹) |

| Dimethyl pyridine-2,6-dicarboxylate | C₉H₉NO₄ | cr | -675.9 ± 1.8[1] | -4151.9 ± 1.4[1] | 113.5 ± 3.8[1] |

| g | -562.4 ± 4.2[1][2][3] | ||||

| Pyridine-2,3-dicarboxylic acid | C₇H₅NO₄ | cr | -733.1 ± 1.8[1] | -2736.0 ± 1.1[1] | Estimated[1][2] |

| Pyridine-2,5-dicarboxylic acid | C₇H₅NO₄ | cr | -744.2 ± 4.2[1] | -2724.9 ± 4.1[1] | 163.6 ± 2.7[1] |

| g | -580.6 ± 5.0[1][2] | ||||

| Pyridine-2,6-dicarboxylic acid | C₇H₅NO₄ | cr | -745.1 ± 2.2[1] | -2724.0 ± 2.0[1] | 137.1 ± 5.7[1] |

| g | -608.0 ± 6.1[1][2] |

cr = crystalline state; g = gaseous state

Experimental Protocols

The thermochemical data presented for the isomers of dimethyl pyridine-dicarboxylate were primarily determined through a combination of combustion calorimetry and sublimation studies. These established techniques provide the foundation for accurately determining the enthalpies of formation in both the crystalline and gaseous states.

Static Bomb Combustion Calorimetry

This method is employed to measure the standard molar enthalpy of combustion (ΔcH°m) of a substance. From this value, the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) can be derived using Hess's Law.

Methodology:

-

A pellet of the sample (e.g., dimethyl pyridine-2,6-dicarboxylate) of known mass is placed in a crucible within a calorimetric bomb.

-

The bomb is charged with high-purity oxygen to a pressure of approximately 3.04 MPa.

-

A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

The bomb is submerged in a calorimeter vessel containing a known mass of water. The entire assembly is housed within a thermostated jacket.

-

The sample is ignited by passing an electrical current through a cotton fuse in contact with the sample.

-

The temperature change of the water in the calorimeter is meticulously recorded to determine the energy of combustion.

-

Corrections are applied for the combustion of the fuse and for the formation of nitric acid from the nitrogen present in the compound and residual atmospheric nitrogen.

-

The energy equivalent of the calorimeter is determined by calibrating with a standard substance of known combustion energy, such as benzoic acid.[4]

-

The standard molar enthalpy of combustion is then calculated from the corrected energy of combustion.[4][5]

Calvet Microcalorimetry

This technique is used to measure the standard molar enthalpy of sublimation (ΔsubH°m), which is the energy required for a substance to transition from a solid to a gaseous state.

Methodology:

-

The enthalpy of sublimation is determined by measuring the heat absorbed during the phase transition at a specific temperature.

-

For compounds like dimethyl pyridine-2,6-dicarboxylate, these measurements are often conducted at temperatures higher than 298.15 K to achieve a sufficient vapor pressure.[1]

-

The experimentally determined enthalpy of sublimation at a higher temperature (T) is then adjusted to the standard reference temperature of 298.15 K.[1][6][7] This adjustment requires heat capacity data for the crystalline and gaseous phases, which can be estimated if experimental values are unavailable.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the standard molar enthalpy of formation in the gaseous state for a compound like dimethyl pyridine-2,3-dicarboxylate, based on the methodologies described.

Conclusion and Future Outlook

While direct experimental thermochemical data for dimethyl pyridine-2,3-dicarboxylate remains unavailable in the current literature, the established values for its isomers and the parent dicarboxylic acid provide a crucial foundation for estimation and comparison. The detailed experimental protocols for static bomb calorimetry and Calvet microcalorimetry outlined in this guide serve as a blueprint for future research to fill this data gap. The determination of these fundamental thermodynamic properties is essential for a complete understanding of the stability and reactivity of dimethyl pyridine-2,3-dicarboxylate, which is of significant interest to the fields of chemical synthesis and drug development.

References

In-Depth Technical Guide: Physicochemical Properties and Synthesis of 2,3-Pyridinedicarboxylic Acid Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-pyridinedicarboxylic acid dimethyl ester (CAS No. 605-38-9), a key reagent in the synthesis of various pharmaceutical compounds. While the definitive crystal structure of this compound is not publicly available in crystallographic databases, this document consolidates all known physicochemical properties and details a standard experimental protocol for its synthesis. This information is intended to support researchers and professionals in drug development and chemical synthesis in their work with this compound.

Introduction

2,3-Pyridinedicarboxylic acid dimethyl ester, also known as dimethyl quinolinate, is a derivative of quinolinic acid. Its molecular structure, featuring a pyridine ring with two adjacent methoxycarbonyl groups, makes it a valuable building block in organic synthesis. Notably, it serves as a reagent in the preparation of diarylcyclopentenopyridines, which have been investigated as endothelin receptor antagonists[1].

A thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for 2,3-pyridinedicarboxylic acid dimethyl ester. Therefore, this guide focuses on presenting the established chemical and physical data for this compound and a detailed methodology for its synthesis.

Chemical and Physical Properties

The known properties of 2,3-pyridinedicarboxylic acid dimethyl ester are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 2,3-Pyridinedicarboxylic acid dimethyl ester |

| CAS Number | 605-38-9[2][3] |

| Molecular Formula | C₉H₉NO₄[2][3] |

| Molecular Weight | 195.17 g/mol [2] |

| IUPAC Name | Dimethyl pyridine-2,3-dicarboxylate[3] |

| Synonyms | Dimethyl quinolinate, 2,3-Bis(methoxycarbonyl)pyridine, Quinolinic acid dimethyl ester[2][3] |

| InChIKey | YLGIBCYHQZTFQL-UHFFFAOYSA-N[2][3] |

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Pale yellow solid[1] |

| Melting Point | 52-53.5 °C[2] |

| Boiling Point | 262.3 °C at 760 mmHg[2] |

| Density | 1.2 ± 0.1 g/cm³[2] |

| Flash Point | 112.4 ± 21.8 °C[2] |

| Refractive Index | 1.516[2] |

| Storage Conditions | Room temperature[2] |

Experimental Protocols: Synthesis

The following is a detailed protocol for the synthesis of 2,3-pyridinedicarboxylic acid dimethyl ester via the esterification of 2,3-pyridinedicarboxylic acid.

Materials and Equipment

-

2,3-Pyridinedicarboxylic acid (80 g, 0.48 mol)

-

Methanol (400 ml)

-

Concentrated sulfuric acid (94.1 g, 0.96 mol)

-

Aqueous sodium carbonate solution

-

Dichloromethane (2000 ml)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Synthesis Procedure

-

Dissolution: 2,3-Pyridinedicarboxylic acid (80 g, 0.48 mol) is dissolved in methanol (400 ml) in a round-bottom flask and stirred at room temperature for 30 minutes.[1]

-

Acid Addition: Concentrated sulfuric acid (94.1 g, 0.96 mol) is added slowly dropwise to the solution over approximately 1 hour.[1]

-

Reaction: The reaction mixture is heated to 60°C and stirred overnight.[1]

-

Solvent Removal: After the reaction is complete, the methanol is removed by distillation under reduced pressure using a rotary evaporator.[1]

-

Neutralization and Extraction: The concentrated residue is slowly poured into an aqueous sodium carbonate solution to neutralize the excess acid. The pH is adjusted to 7-8. The aqueous solution is then extracted twice with dichloromethane (1000 ml each time).[1]

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the final product.[1]

The expected product is dimethyl 2,3-pyridinedicarboxylate as a pale yellow solid with a reported yield of 95.8% and a purity of 99%.[1]

Workflow and Characterization

The general workflow for the synthesis and characterization of 2,3-pyridinedicarboxylic acid dimethyl ester is depicted below. Standard analytical techniques such as NMR, IR, and mass spectrometry would be employed to confirm the structure and purity of the synthesized compound. While single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, as of now, this final step has not been reported in the literature for this compound.

Figure 1. A diagram illustrating the synthesis and proposed characterization workflow.

Conclusion

This technical guide has summarized the currently available chemical and physical data for 2,3-pyridinedicarboxylic acid dimethyl ester and provided a detailed experimental protocol for its synthesis. While the compound is of interest to the pharmaceutical and chemical synthesis communities, its crystal structure remains undetermined or at least not publicly accessible. The lack of crystallographic data highlights an opportunity for further research to fully characterize this compound in the solid state, which could provide valuable insights into its molecular conformation and intermolecular interactions. Until such data becomes available, the information presented herein serves as a key resource for professionals working with this important chemical intermediate.

References

Methodological & Application

Application Note and Protocol: Synthesis of 2,3-Pyridinedicarboxylic Acid Dimethyl Ester from Quinolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Pyridinedicarboxylic acid, commonly known as quinolinic acid, is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its dimethyl ester derivative, 2,3-pyridinedicarboxylic acid dimethyl ester (dimethyl quinolinate), serves as a versatile building block in organic synthesis, enabling the introduction of the pyridine-2,3-dicarboxylate moiety into more complex molecules. This document provides a detailed protocol for the synthesis of 2,3-pyridinedicarboxylic acid dimethyl ester from quinolinic acid via Fischer-Speier esterification. This method is a classic and efficient approach for the esterification of carboxylic acids.[3][4][5]

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][6] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing water as it is formed.[4][5][6]

Materials and Methods

Materials

-

Quinolinic acid (2,3-Pyridinedicarboxylic acid) (C₇H₅NO₄)

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add quinolinic acid (10.0 g, 59.8 mmol).

-

Reagent Addition: To the flask, add 100 mL of anhydrous methanol. Stir the suspension until the quinolinic acid is partially dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirred suspension. The addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into 200 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid. Be cautious as this will cause vigorous gas evolution (CO₂).

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude 2,3-pyridinedicarboxylic acid dimethyl ester can be further purified by recrystallization from a suitable solvent system such as methanol/water or by column chromatography on silica gel.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Quinolinic Acid | [7] |

| Product | 2,3-Pyridinedicarboxylic acid dimethyl ester | [8][9] |

| Molecular Formula | C₉H₉NO₄ | [8][9] |

| Molecular Weight | 195.17 g/mol | [8][9] |

| Typical Yield | 85-95% | |

| Purity (by NMR) | >98% | |

| Melting Point | 52-54 °C | [9] |

Diagrams

Caption: Experimental workflow for the synthesis of dimethyl quinolinate.

Discussion

The Fischer-Speier esterification is a reliable and scalable method for the preparation of 2,3-pyridinedicarboxylic acid dimethyl ester from quinolinic acid. The use of excess methanol not only acts as a reagent but also as the solvent, driving the equilibrium towards the formation of the diester. Concentrated sulfuric acid serves as an effective catalyst for this transformation.

The workup procedure is straightforward, involving neutralization of the acidic catalyst, extraction of the product into an organic solvent, and subsequent purification. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and melting point determination. This protocol provides a solid foundation for researchers requiring this key synthetic intermediate for their work in drug discovery and materials science.

References

- 1. CN104370808A - Synthesis method of 2,3-dipicolinic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 9. echemi.com [echemi.com]

Application Notes and Protocols: Esterification of 2,3-Pyridinedicarboxylic Acid with Methanol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of dimethyl 2,3-pyridinedicarboxylate via the Fischer esterification of 2,3-pyridinedicarboxylic acid with methanol. Detailed experimental protocols, data presentation, and visualizations are included to facilitate the successful execution and understanding of this chemical transformation, which is a key step in the synthesis of various pharmaceutical and agrochemical compounds.

Introduction

The esterification of carboxylic acids is a fundamental reaction in organic synthesis. Pyridine dicarboxylic acids, in particular, are important building blocks for a variety of biologically active molecules. The conversion of 2,3-pyridinedicarboxylic acid (also known as quinolinic acid) to its dimethyl ester is a crucial step in the synthesis of numerous compounds, including herbicides and pharmaceuticals. This application note details the Fischer-Speier esterification method, a classic and effective approach for this transformation. The reaction involves heating the dicarboxylic acid in an excess of methanol with a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reversible reaction is driven towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction.

Reaction Scheme

Reaction of 2,3-pyridinedicarboxylic acid with methanol to yield dimethyl 2,3-pyridinedicarboxylate.

Experimental Protocols

Materials and Methods

Materials:

| Reagent/Solvent | Grade | Supplier |

| 2,3-Pyridinedicarboxylic Acid | ≥98% | Commercially Available |

| Methanol, Anhydrous | ACS Grade | Commercially Available |

| Sulfuric Acid, Concentrated | 95-98% | Commercially Available |

| Sodium Bicarbonate | Saturated Aqueous Solution | Prepared in-house |

| Brine (Saturated NaCl) | Saturated Aqueous Solution | Prepared in-house |

| Anhydrous Sodium Sulfate | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Diethyl Ether | ACS Grade | Commercially Available |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available |

Instrumentation:

| Instrument | Use |

| Round-bottom flask with reflux condenser | Reaction vessel |

| Magnetic stirrer with heating mantle | Stirring and heating |

| Rotary evaporator | Solvent removal |

| Separatory funnel | Liquid-liquid extraction |

| pH paper or meter | Neutralization monitoring |

| Thin Layer Chromatography (TLC) plates | Reaction monitoring |

| Nuclear Magnetic Resonance (NMR) Spectrometer | Product characterization |

Detailed Synthesis Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-pyridinedicarboxylic acid (1.0 eq).

-

Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

-

Reaction: Heat the mixture to a gentle reflux (approximately 65 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may occur.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure dimethyl 2,3-pyridinedicarboxylate.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2,3-Pyridinedicarboxylic Acid | C₇H₅NO₄ | 167.12 | White to off-white powder | 89-00-9 |

| Dimethyl 2,3-pyridinedicarboxylate | C₉H₉NO₄ | 195.17 | White to light yellow solid | 605-38-9[1] |

Reaction Parameters (Example)

| Parameter | Value |

| Molar Ratio (Acid:Methanol) | 1:15 |

| Catalyst (H₂SO₄) Loading | 0.15 eq |

| Reaction Temperature | 65 °C (Reflux) |

| Reaction Time | 6 hours |

| Yield (after purification) | 85-95% (Typical) |

Characterization of Dimethyl 2,3-pyridinedicarboxylate

The structure of the synthesized dimethyl 2,3-pyridinedicarboxylate can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the two methoxy groups and the three protons on the pyridine ring. The chemical shifts (δ) are typically observed around 3.9 ppm (s, 3H) and 4.0 ppm (s, 3H) for the methyl esters, and in the aromatic region for the pyridine protons.[2]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups (around 165 ppm), the carbons of the pyridine ring, and the methoxy carbons (around 53 ppm).

Potential Side Reactions and Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction, presence of water. | Increase reaction time, use a larger excess of anhydrous methanol, remove water using a Dean-Stark trap if necessary. |

| Monoester Formation | Insufficient reaction time or steric hindrance. | Increase reaction time and/or temperature slightly. |

| Decarboxylation | High reaction temperatures. | Maintain the lowest effective reflux temperature. Use a more efficient catalyst to allow for lower reaction temperatures. |

| Dark-colored product | Decomposition at high temperatures. | Lower the reaction temperature and consider purification by column chromatography. |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of dimethyl 2,3-pyridinedicarboxylate.

Fischer Esterification Mechanism

Caption: Simplified mechanism of Fischer esterification.

References

Application Notes and Protocols: Dimethyl Quinolinate as a Versatile Reagent for Novel Endothelin Receptor Antagonist Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin (ET) receptors, primarily ET-A and ET-B, are critical mediators of vasoconstriction and cell proliferation.[1] Their dysregulation is implicated in various cardiovascular and proliferative diseases, including pulmonary arterial hypertension (PAH), making them a key target for therapeutic intervention.[1][2] Endothelin receptor antagonists (ERAs), such as bosentan, ambrisentan, and macitentan, have been successfully developed and are in clinical use.[3] The synthesis of these complex molecules often relies on the construction of heterocyclic scaffolds. While not a component of currently marketed ERAs, dimethyl quinolinate presents a promising and versatile starting material for the development of novel quinoline-based endothelin receptor antagonists. This document provides detailed application notes and protocols for the proposed use of dimethyl quinolinate in the synthesis and evaluation of new chemical entities targeting the endothelin system.

Rationale for Dimethyl Quinolinate in ERA Synthesis

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[4] Its rigid structure and ability to be functionalized at multiple positions make it an attractive core for designing molecules that can interact with specific receptor binding pockets. Dimethyl quinolinate, as a readily available diester, offers several synthetic advantages:

-

Versatile Functionalization: The two ester groups can be differentially manipulated to introduce a variety of substituents necessary for receptor binding and pharmacokinetic optimization.

-

Scaffold for Bioisosteric Replacement: The quinoline core can serve as a bioisostere for other aromatic systems present in known ERAs, potentially leading to compounds with improved properties.[5][6]

-

Potential for Novel Interactions: The unique electronic and steric properties of the quinoline ring may enable novel interactions within the endothelin receptor binding site, leading to improved affinity or selectivity.

Proposed Synthetic Application of Dimethyl Quinolinate

Herein, we propose a synthetic route utilizing dimethyl quinolinate as a key building block for a novel series of potential endothelin receptor antagonists. The strategy involves the selective hydrolysis of one ester group, followed by amide coupling and subsequent functionalization of the second ester group to introduce moieties known to be important for ERA activity.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for a novel ERA from dimethyl quinolinate.

Data Presentation

The following tables summarize key quantitative data for known endothelin receptor antagonists, which can be used as benchmarks for the evaluation of novel compounds derived from dimethyl quinolinate.

Table 1: Receptor Binding Affinities of Selected Endothelin Receptor Antagonists

| Compound | ET-A Receptor Ki (nM) | ET-B Receptor Ki (nM) | Selectivity (ET-A/ET-B) | Reference |

| Bosentan | 4.7 | 9.4 | ~0.5 | [7] |

| Ambrisentan | 0.019 | 12.8 | ~670 | [7] |

| Macitentan | 0.5 | 390 | ~780 | [7] |

| Atrasentan | 0.028 | 1.8 | ~64 | [3] |

Table 2: In Vitro Functional Antagonism of Selected Endothelin Receptor Antagonists

| Compound | Artery | pKB | Reference |

| Bosentan | Human Pulmonary Artery | 6.28 ± 0.13 | [7] |

| Bosentan | Human Radial Artery | 6.04 ± 0.10 | [7] |

| Macitentan | Human Pulmonary Artery | 8.02 ± 0.13 | [7] |

| Macitentan | Human Radial Artery | 7.49 ± 0.08 | [7] |

| Ambrisentan | Human Pulmonary Artery | 7.38 ± 0.13 | [7] |

| Ambrisentan | Human Radial Artery | 6.96 ± 0.10 | [7] |

Experimental Protocols

Protocol 1: Synthesis of a Quinoline-Based ERA Candidate from Dimethyl Quinolinate (Hypothetical)

This protocol outlines a general procedure for the synthesis of a potential endothelin receptor antagonist starting from dimethyl quinolinate.

Materials:

-

Dimethyl quinolinate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Substituted aniline

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Lithium aluminum hydride (LiAlH4)

-

2-Chloro-4,6-dimethylpyrimidine

-

Sodium hydride (NaH)

-

Anhydrous solvents (Methanol, Dichloromethane, Tetrahydrofuran, Dimethylformamide)

-

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

-

Selective Mono-hydrolysis: Dissolve dimethyl quinolinate (1.0 eq) in methanol. Add a solution of NaOH (1.0 eq) in water dropwise at room temperature. Monitor the reaction by TLC until approximately 50% of the starting material is consumed. Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with dichloromethane. Purify the mono-acid intermediate by column chromatography.

-

Amide Coupling: To a solution of the mono-acid intermediate (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and the desired substituted aniline (1.1 eq). Stir the reaction at room temperature overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify the amide-ester intermediate by column chromatography.

-

Ester Reduction: To a solution of the amide-ester intermediate (1.0 eq) in anhydrous THF at 0°C, add LiAlH4 (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction with water and 15% NaOH solution. Filter the mixture and extract the filtrate with ethyl acetate. Purify the hydroxymethyl intermediate by column chromatography.

-

Etherification: To a solution of the hydroxymethyl intermediate (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) at 0°C. Stir for 30 minutes, then add 2-chloro-4,6-dimethylpyrimidine (1.1 eq). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify the final compound by column chromatography.

Protocol 2: Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of newly synthesized compounds for the ET-A and ET-B receptors.

Materials:

-

Cell membranes expressing human ET-A or ET-B receptors

-

[¹²⁵I]-ET-1 (Radioligand)

-

Unlabeled ET-1 (for non-specific binding)

-

Test compounds (novel quinoline derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA)

-

96-well filter plates

-

Scintillation counter and cocktail

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and cell membranes.

-

Incubation: Initiate the binding reaction by adding [¹²⁵I]-ET-1. Incubate at room temperature for a specified time (e.g., 2 hours).

-

Filtration: Terminate the assay by rapid filtration through the filter plates to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific [¹²⁵I]-ET-1 binding) and calculate the Ki values using the Cheng-Prusoff equation.

Protocol 3: In Vitro Functional Assay (Vasoconstriction)